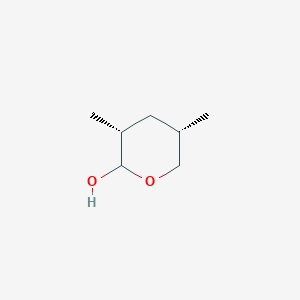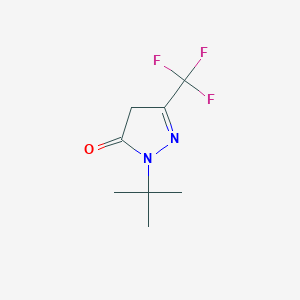
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The presence of the tert-butyl and trifluoromethyl groups in this compound enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone in the presence of a base. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butyl and trifluoromethyl groups into the pyrazolone framework . This method offers advantages in terms of reaction control, safety, and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The tert-butyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The presence of the tert-butyl and trifluoromethyl groups enhances its binding affinity and specificity, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-butyl-5-methylphenol: Another compound with a tert-butyl group, known for its antioxidant properties.
2,6-di-tert-butylphenol: A compound with two tert-butyl groups, used as a stabilizer in various applications.
Uniqueness
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one is unique due to the presence of both tert-butyl and trifluoromethyl groups, which enhance its stability, reactivity, and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and industrial applications.
Propriétés
Numéro CAS |
468743-27-3 |
|---|---|
Formule moléculaire |
C8H11F3N2O |
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C8H11F3N2O/c1-7(2,3)13-6(14)4-5(12-13)8(9,10)11/h4H2,1-3H3 |
Clé InChI |
OPCVQBLBQQEMOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=O)CC(=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)

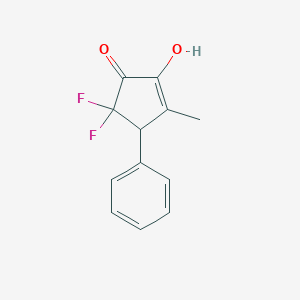
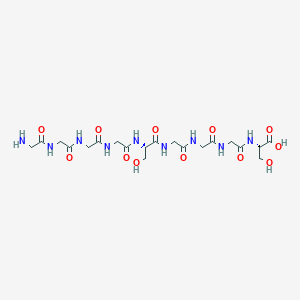
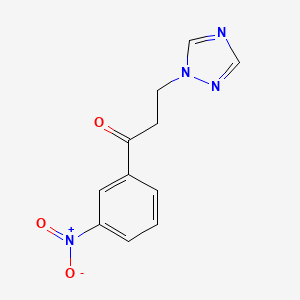
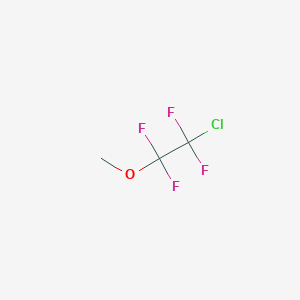
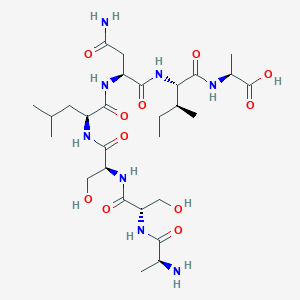
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
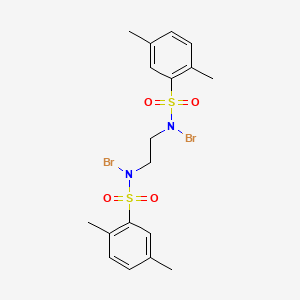
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
